Cétone de musc

Vue d'ensemble

Description

Elle a été synthétisée pour la première fois en 1888 par le chimiste allemand Albert Baur alors qu'il tentait de créer une forme plus efficace de trinitrotoluène (TNT) . La cétone musquée est connue pour son odeur musquée et est utilisée comme fixateur dans les parfums pour stabiliser et améliorer la longévité du parfum .

Applications De Recherche Scientifique

Musk ketone has several scientific research applications, including:

Chemistry: Used as a model compound in studies of aromatic nitration and oxidation reactions.

Biology: Investigated for its effects on cell growth and apoptosis.

Medicine: Explored for its potential anti-cancer properties, particularly in lung cancer cells.

Industry: Widely used in the fragrance industry as a fixative in perfumes and personal care products.

Mécanisme D'action

Target of Action

Musk ketone, a synthetic musk, has been found to have anti-cancer properties . It has been shown to induce growth repression and apoptosis in various types of cancer cells . The primary targets of musk ketone are cancer cells, particularly those originating from epithelial cells .

Mode of Action

Musk ketone interacts with its targets by inducing growth repression and apoptosis . This means it inhibits the proliferation of cancer cells and triggers programmed cell death . It has been suggested that musk ketone can up-regulate IL-24 (interleukin family) and DDIT3 (MAPK signaling pathway) in lung cancer cells .

Biochemical Pathways

Musk ketone affects numerous biochemical pathways. The differentially expressed genes in lung cancer cells after musk ketone treatment were involved in many signaling pathways . Among these pathways, apoptosis-related pathways included the interleukin family, tumor necrosis factor family, and MAPK signaling pathway .

Pharmacokinetics

It is known that musk ketone is a lipophilic compound , which suggests it may have good absorption and distribution characteristics

Result of Action

The result of musk ketone’s action is the growth repression and apoptosis of cancer cells . This leads to a decrease in the number of cancer cells and potentially the size of tumors . .

Action Environment

The action of musk ketone can be influenced by environmental factors. For example, it has been found that musk ketone can reduce the body weight of spawning females and reduce the number of eggs/female/day in zebrafish . Additionally, concerns about fragrance ingredients entering the environment have prompted regulatory agencies to require cosmetics manufacturers to disclose the constituents of their products, including musk ketone .

Analyse Biochimique

Biochemical Properties

Musk ketone interacts with human musk receptors OR5AN1 and OR1A1 . These interactions are crucial for the characteristic musk fragrance. The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

It is known that musk ketone can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Musk ketone activates human musk receptors OR5AN1 and OR1A1 . This activation is believed to occur through binding interactions with these receptors, potentially leading to changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la cétone musquée implique généralement la nitration du tert-butyl-m-xylène. Le processus comprend les étapes suivantes :

Nitration : Le tert-butyl-m-xylène est nitré à l'aide d'un mélange d'acide nitrique et d'acide sulfurique pour produire du 4-tert-butyl-2,6-dinitro-m-xylène.

Méthodes de production industrielle : La production industrielle de la cétone musquée suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Le processus implique :

Catalyse : L'utilisation de catalyseurs tels que l'hydrure de sodium ou l'hydrure de calcium pour améliorer l'efficacité de la réaction.

Boucle fermée et réduction par hydrogénation : L'ajout de gel de silice déshydraté pour effectuer une réaction de réduction par hydrogénation en boucle fermée, ce qui améliore considérablement le rendement et réduit les déchets.

Analyse Des Réactions Chimiques

Types de réactions : La cétone musquée subit diverses réactions chimiques, notamment :

Oxydation : La cétone musquée peut être oxydée pour former différents produits en fonction des réactifs et des conditions utilisés.

Substitution : La cétone musquée peut subir des réactions de substitution, en particulier en présence d'acides ou de bases forts.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, acide nitrique, acide sulfurique.

Réduction : Hydrure de sodium, hydrure de calcium, métaux alcalins.

Substitution : Acides forts (par exemple, acide chlorhydrique), bases fortes (par exemple, hydroxyde de sodium).

Principaux produits :

Oxydation : Divers dérivés oxydés de la cétone musquée.

Réduction : Formes réduites de la cétone musquée, produisant souvent des gaz inflammables.

Substitution : Dérivés substitués de la cétone musquée.

4. Applications de la recherche scientifique

La cétone musquée a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle dans les études de réactions de nitration et d'oxydation aromatiques.

Biologie : Elle a été étudiée pour ses effets sur la croissance cellulaire et l'apoptose.

Industrie : Largement utilisée dans l'industrie des parfums comme fixateur dans les parfums et les produits de soins personnels.

5. Mécanisme d'action

Le mécanisme d'action de la cétone musquée implique son interaction avec diverses cibles et voies moléculaires :

Induction de l'apoptose : La cétone musquée induit l'apoptose dans les cellules cancéreuses en régulant à la hausse des gènes tels que IL-24 et DDIT3, qui sont impliqués dans les voies liées à l'apoptose.

Voies de signalisation : Elle affecte de multiples voies de signalisation, notamment la famille des interleukines, la famille du facteur de nécrose tumorale et la voie de signalisation MAPK.

Comparaison Avec Des Composés Similaires

La cétone musquée fait partie d'une classe plus large de muscs synthétiques, qui comprennent :

Helvetolide : Un musc monocyclique.

Galaxolide : Un musc polycyclique.

Muscone : Un musc macrocyclique.

Unicité de la cétone musquée :

Structure aromatique : Contrairement aux autres muscs, la cétone musquée a une structure aromatique avec des groupes nitro, ce qui contribue à son profil olfactif unique.

Composés similaires :

- Helvetolide

- Galaxolide

- Muscone

La combinaison unique de la cétone musquée de structure aromatique, de stabilité et d'efficacité comme fixateur la distingue des autres muscs synthétiques.

Activité Biologique

Musk ketone, a synthetic compound widely used in perfumery and cosmetics, has garnered attention for its biological activity, particularly its potential therapeutic effects and toxicity. This article explores the biological activity of musk ketone, focusing on its anticancer properties, endocrine disruption potential, and relevant case studies.

Overview of Musk Ketone

Musk ketone (chemical name: 3,5-Dinitro-2,6-dimethyl-4-tert-butylacetophenone) is a nitro musk compound that has been used as a fragrance ingredient. Its stability and persistence in the environment have raised concerns regarding its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of musk ketone, particularly against gastric cancer cells. A significant study demonstrated that musk ketone induced apoptosis in gastric cancer cell lines AGS and HGC-27.

Key Findings:

- IC50 Values : The IC50 values for musk ketone were found to be 4.2 µM for AGS cells and 10.06 µM for HGC-27 cells, indicating effective inhibition of cell proliferation at low concentrations .

- Mechanism of Action : Musk ketone was shown to cause cell cycle arrest and promote apoptosis. Specifically, it increased the ratio of cleaved caspase-3 to total caspase-3, suggesting activation of apoptotic pathways .

- Gene Expression : Microarray analysis revealed that musk ketone downregulated several genes associated with cancer proliferation, including SORBS2. This downregulation contributed to the observed antiproliferative effects .

Table 1: Summary of Anticancer Effects of Musk Ketone

| Parameter | AGS Cells (IC50) | HGC-27 Cells (IC50) |

|---|---|---|

| IC50 Value | 4.2 µM | 10.06 µM |

| Induction of Apoptosis | Yes | Yes |

| Cell Cycle Arrest | Yes | Yes |

| Downregulated Gene | SORBS2 | SORBS2 |

Endocrine Disruption Potential

Musk ketone has also been assessed for its potential as an endocrine disruptor. In vitro studies using human MCF-7 breast cancer cells indicated that musk ketone exhibited estrogenic activity.

Key Findings:

- Estrogenic Activity : In an E-screen assay, musk ketone increased the proliferation of MCF-7 cells by 97% compared to control groups. This effect was inhibited by tamoxifen, suggesting that its action involves estrogen receptors .

- Comparative Potency : The relative potency of musk ketone as an estrogenic agent was approximately 30,000 times lower than estradiol, indicating a weaker but significant interaction with estrogen pathways .

Toxicological Studies

Toxicological assessments have raised concerns about the long-term effects of musk ketone exposure.

Case Studies:

Propriétés

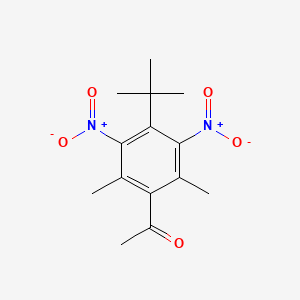

IUPAC Name |

1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-7-10(9(3)17)8(2)13(16(20)21)11(14(4,5)6)12(7)15(18)19/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCMHFPAUCOJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Record name | MUSK KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025690 | |

| Record name | Musk ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Musk ketone is a light yellow crystalline solid. Insoluble in water. (NTP, 1992), Liquid, Solid | |

| Record name | MUSK KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

>168 °C (>334 °F) - closed cup | |

| Record name | Musk ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992), In water, 0.46 mg/L at 25 °C, Very soluble in chloroform, 0.00046 mg/mL | |

| Record name | MUSK KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

Relative density: 0.73 g/cu cm | |

| Record name | Musk ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.00X10-7 mm Hg at 25 °C | |

| Record name | Musk ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

81-14-1 | |

| Record name | MUSK KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Musk ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MUSK KETONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Musk ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSK KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483V3E1L6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Musk ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

274.1 to 277.7 °F (NTP, 1992), 135.5 °C, 135.5 - 136 °C | |

| Record name | MUSK KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20717 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7694 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.